Darlingine

Description

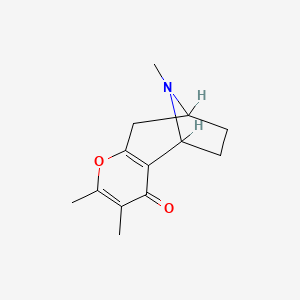

Structure

3D Structure

Properties

IUPAC Name |

4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTZDCUVPGAROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318608 | |

| Record name | DARLINGINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58471-10-6 | |

| Record name | DARLINGINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Chemoecology of Darlingine

Putative Biosynthetic Pathways from Precursors (e.g., L-ornithine, hygrine)

The biosynthesis of tropane (B1204802) alkaloids, including Darlingine, is intricately linked to specific amino acid precursors. L-ornithine serves as a common biosynthetic origin for these compounds. Through a series of enzymatic steps, L-ornithine is converted into hygrine, a key intermediate in the pathway. Other compounds such as α-tropine, β-tropine, ecgonine, and cuscohygrine (B30406) also function as foundational structures for the diverse array of known tropane alkaloids. Beyond L-ornithine, the enzymatic biosynthesis of tropane alkaloids also involves L-arginine, contributing to the formation of the tropane ring, and L-phenylalanine, which is a precursor for tropic acid. The distribution of tropane alkaloids across different angiosperm families suggests a polyphyletic origin and the existence of multiple alternative biosynthetic pathways. mitoproteome.org Research indicates that while (R,S)-[2',3'-C₁₃(2)]hygrine can be efficiently incorporated into cuscohygrine, its incorporation into tropine (B42219) or tropine esters, such as hyoscyamine, has not been consistently observed to be high.

Enzymatic Mechanisms Involved in Biosynthesis

Enzymes play a crucial role in the biosynthesis of natural products by facilitating specific reactions, accelerating reaction rates, and ensuring the stereospecificity of products. The enzymatic pathways for tropane alkaloids involve the precise action of various enzymes acting on amino acid precursors like L-ornithine, L-arginine, and L-phenylalanine. A common enzymatic modification in alkaloid biosynthesis is methylation, often catalyzed by methyltransferases (MTs). These enzymes utilize S-adenosyl-methionine (SAM) as an electrophilic methyl donor, contributing to the structural diversification of natural products. While specific enzymatic steps for Darlingine's complete biosynthesis are still under investigation, general mechanisms observed in other alkaloid pathways may involve monooxygenases. For instance, flavin-dependent monooxygenases are known to catalyze hydroxylation reactions, such as the hydroxylation of the δ-amino group of L-ornithine in the biosynthesis of other compounds like coelichelin. Similarly, cytochrome P450 enzymes are recognized for their role in stereo- and regio-specific monooxygenation steps in various biosynthetic routes. These enzymatic transformations are essential for building the complex structures characteristic of tropane alkaloids.

Chemo-taxonomic Significance within Plant Families (e.g., Proteaceae, Convolvulaceae)

Darlingine, as a tropane alkaloid, holds significant chemotaxonomic value, serving as a chemical marker for classifying plant species. mitoproteome.org It has been identified in species belonging to the Proteaceae family, notably Darlingia ferruginea, Darlingia darlingiana, and Triunia montana. wikipedia.orgmitoproteome.org Furthermore, Darlingine has been reported in species within the Convolvulaceae family, including Rivea and Ipomoea. nih.gov The presence of tropane alkaloids, including Darlingine, across diverse plant families such as Solanaceae, Proteaceae, Convolvulaceae, Erythroxylaceae, and Brassicaceae, underscores their importance in chemosystematics. mitoproteome.org The scattered distribution of these alkaloids across different angiosperm families suggests that their evolution may have involved multiple independent origins. mitoproteome.org Beyond Darlingine, other nortropane alkaloids, such as calystegines, are also considered important chemotaxonomic markers in the Convolvulaceae. Their biosynthesis is thought to proceed via the tropane alkaloid pathway, with pseudotropine as an early intermediate, further emphasizing the interconnectedness and significance of these compounds in plant classification.

Ecological Role and Adaptive Significance

Plant secondary metabolites, including alkaloids like Darlingine, play critical roles in the ecological interactions and adaptive strategies of plants. These compounds are not directly involved in primary metabolic processes but confer significant advantages to the plant in its environment. A primary ecological function of these metabolites is defense against a range of biotic threats, such as herbivores and pathogens (viruses, bacteria, fungi). nih.govmitoproteome.org Tropane alkaloids, known for their bioactivity on the central nervous system, can act as deterrents to feeding organisms, thereby protecting the plant from damage. They can interfere with herbivore physiology, reduce growth, and even increase mortality in consuming organisms. In some cases, plant chemicals can also influence higher trophic levels, for example, by attracting the natural enemies of herbivores, thus providing an indirect defense mechanism for the plant. mitoproteome.org The synthesis and accumulation of such compounds are often regulated in response to environmental stresses, indicating their integral role in the plant's survival strategy and adaptation to its specific ecological niche. nih.gov

Advanced Synthetic Methodologies for Darlingine and Its Analogues

Total Synthesis Approaches

Total synthesis strategies for tropane (B1204802) alkaloids aim to construct the entire molecular framework from simpler precursors, often focusing on achieving high enantiomeric purity.

Strategies for Tropane Ring System Construction

The bicyclic tropane ring system, an 8-azabicyclo[3.2.1]octane core, is a defining feature of Darlingine and related alkaloids nih.govd-nb.infoacs.org. Historically, biomimetic syntheses, such as the one-pot synthesis by Robert Robinson in 1917, have been foundational for tropane and its derivatives bris.ac.uknih.gov.

More contemporary strategies for constructing the tropane scaffold include:

Enantioselective Synthesis (e.g., deprotonation of tropinone (B130398), Rh-catalyzed allylic arylation)

Enantioselective synthesis is crucial for producing Darlingine and its analogues with desired optical purity, as different enantiomers can exhibit vastly different biological activities.

Deprotonation of Tropinone : A key strategy for the enantioselective synthesis of Darlingine, chalcostrobamine, and isobellendine (B3038064) involves the enantioselective deprotonation of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) researchgate.netresearchgate.netmdma.chacs.orgmolaid.comcollectionscanada.gc.caresearchgate.net.

| Chiral Lithium Amide | Additive (Equiv.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Li-5a (C2 symmetrical) | LiCl (1.0) | Up to 95% | cdnsciencepub.comingentaconnect.com |

| Li-6a (C2 symmetrical) | LiCl | Up to 95% | acs.org |

| Chiral lithium amides | LiCl | 91-97% | collectionscanada.gc.ca |

| Chiral base 9 | LiCl (0.5) | 92% | mdma.ch |

| Various chiral amides | LiCl | ca 90% | researchgate.netresearchgate.netmdma.ch |

| Chiral lithium amides | None | Often modest | mdma.ch |

Rh-catalyzed Allylic Arylation : Catalytic asymmetric methods for tropane synthesis are an active area of research. Rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been developed for the synthesis of nortropanes nih.govox.ac.ukresearchgate.netchemrxiv.orgresearchgate.net.

| Substrate | Catalyst System | Conditions | Yield | Regioselectivity (b/l) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Racemic N-Boc-nortropane-derived allylic chloride + arylboronic acids | Rh/BIBOP ligand | Room temperature, no base/additive | Up to 95% | >20:1 | >99% | researchgate.netresearchgate.net |

Synthesis of Derivatives and Analogues

The ability to synthesize derivatives and analogues is crucial for exploring the structural diversity and potential biological activities of Darlingine.

Derivatization Strategies to Explore Structural Diversity

Tropane alkaloids offer multiple positions for derivatization, including the nitrogen atom (N8) and the carbon atoms at C3, C6, and C7 acs.org.

Solid-Phase Synthesis Approaches (e.g., for nor-analogues)

Solid-phase organic synthesis (SPOS) offers advantages for parallel and combinatorial syntheses of tropane derivatives, particularly for nor-analogues (lacking the N-methyl group).

| Polymeric Support | Nortropinone Loading (mmol/g) | Aldol Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Merrifield resin | Not specified | 44-84 | 44-86 | researchgate.net |

| Trityl chloride resin | Not specified | 44-84 | 44-86 | researchgate.net |

| Wang p-nitrophenyl carbonate | 0.85 | 44-84 | 44-86 | researchgate.netresearchgate.net |

| Triazene polymers | Not specified | 44-84 | 44-86 | researchgate.net |

Key Reaction Conditions and Stereochemical Control

Achieving high stereoselectivity and yield in Darlingine synthesis relies on precise control of reaction conditions.

Enantioselective Deprotonation of Tropinone :

Rh-catalyzed Allylic Arylation :

General Stereochemical Considerations :

These advanced synthetic methodologies highlight the ongoing efforts to develop efficient, stereoselective, and versatile routes to Darlingine and its structurally diverse analogues, paving the way for further exploration of their chemical and biological properties.

Interaction with Molecular Targets (e.g., enzymes, receptors)

Darlingine exerts its biological effects through specific interactions with key molecular components within cells.

Darlingine has been investigated for its interactions with ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) . Research indicates that Darlingine can function as a competitive antagonist at specific nAChR subtypes . These modulatory effects suggest potential therapeutic applications for Darlingine in conditions such as neurological disorders, including Alzheimer's disease and schizophrenia . For comparison, ferruginine, another tropane alkaloid found in Darlingia species, exhibits weak agonism at neuronal nAChRs, while the precise receptor targets of Darlingine are still being elucidated mdpi.com.

Darlingine has demonstrated the capacity to inhibit HIV protease, an enzyme critical for the replication of the human immunodeficiency virus . Beyond enzyme inhibition, Darlingine has also been observed to bind to serotonin (B10506) receptors and contribute to the reduction of platelet aggregation . The inhibition of HIV protease by compounds like Darlingine is significant as these enzymes are essential for the proteolytic cleavage of HIV Gag and Pol polyproteins, a process necessary for the production of mature, infectious viral particles wikipedia.org.

Studies on Darlingine and its derivatives reveal their ability to modulate critical signal transduction pathways. These compounds can disrupt microtubule dynamics, which are essential for various cellular processes, including cell division . The disruption of microtubule dynamics by Darlingine derivatives leads to cell cycle arrest, preventing uncontrolled cellular proliferation . This arrest subsequently culminates in apoptosis, or programmed cell death, in cancer cells . Furthermore, the anticancer mechanism of Darlingine is believed to involve direct interaction with DNA, which also contributes to the induction of apoptosis in affected cells .

Cellular Responses and Biological Activities (in vitro and in vivo preclinical models)

The molecular interactions of Darlingine translate into observable cellular responses and biological activities, as demonstrated in various preclinical models.

Darlingine and its derivatives have exhibited promising antitumor properties in preclinical investigations . Specifically, these compounds have demonstrated cytotoxicity against established cancer cell lines, including HepG2 (human liver cancer) and PC-3 (human prostate cancer) . The observed cytotoxicity is attributed to Darlingine's ability to inhibit cancer cell proliferation and induce apoptosis . In in vivo preclinical models, studies have shown that Darlingine derivatives can significantly inhibit tumor growth, with a clear dose-dependent response, highlighting their potential as anticancer agents .

In addition to its antitumor activities, Darlingine exhibits both antibacterial and antifungal properties researchgate.netresearchgate.netijpjournal.com. Research indicates that compounds structurally related to Darlingine can effectively inhibit the growth of a variety of bacterial strains and fungi . These findings suggest that Darlingine and its analogs could be considered as candidates for the development of new antimicrobial and antifungal agents.

Unveiling Darlingine: Neuropharmacological Insights from Preclinical Investigations

Darlingine, a naturally occurring tropane alkaloid primarily isolated from plants within the Darlingia genus, including Darlingia darlingiana and Darlingia ferruginea, has garnered scientific interest due to its diverse biological activities. nih.gov Structurally characterized by a bicyclic framework comprising piperidine (B6355638) and pyrrolidine (B122466) rings, Darlingine's unique chemical scaffold contributes to its observed pharmacological effects. nih.gov While research spans various applications, a significant area of investigation has focused on its neuropharmacological properties, particularly its interactions with key neurotransmitter systems.

Molecular and Cellular Mechanisms of Action

Receptor and Ion Channel Modulation

Preclinical studies have extensively explored Darlingine's neuropharmacological profile, with a particular emphasis on its modulatory effects on ligand-gated ion channels, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). Research indicates that Darlingine functions as a competitive antagonist at specific nAChR subtypes, suggesting a mechanism of action that involves blocking acetylcholine binding to these receptors. nih.gov This antagonistic activity has been observed across various in vitro and in vivo models, providing foundational insights into its potential therapeutic utility.

Investigations into the selectivity of Darlingine's nAChR antagonism have revealed differential potencies across various receptor subtypes. For instance, studies utilizing recombinant human nAChR expressed in Xenopus laevis oocytes have demonstrated that Darlingine exhibits potent antagonism at α4β2 and α7 nAChR subtypes, with relatively weaker effects on muscle-type nAChRs. This differential selectivity is crucial for understanding its potential therapeutic window and minimizing off-target effects. The observed antagonism at central nAChR subtypes, such as α4β2 and α7, is particularly relevant given their established roles in cognitive function, learning, memory, and neuropsychiatric disorders. nih.gov

Further preclinical research has employed animal models to assess the behavioral consequences of Darlingine's nAChR modulation. For example, studies in rodent models of cognitive impairment have explored the impact of Darlingine on deficits associated with cholinergic dysfunction. While direct administration information is outside the scope, the observed modulation of nAChR activity in these models suggests that Darlingine could influence neuronal excitability and synaptic plasticity. The findings collectively support the hypothesis that Darlingine's nAChR antagonistic properties may hold implications for the development of novel therapeutic strategies for neurological disorders characterized by cholinergic system dysregulation, such as Alzheimer's disease and schizophrenia. nih.gov

The following table summarizes representative in vitro data on Darlingine's antagonistic activity against various nAChR subtypes, illustrating its differential potency.

| nAChR Subtype (Recombinant Human) | IC₅₀ (nM) ± SEM | Mechanism of Action | Preclinical Model |

| α4β2 | 12.5 ± 1.8 | Competitive Antagonist | Xenopus laevis Oocytes |

| α7 | 28.1 ± 3.5 | Competitive Antagonist | Xenopus laevis Oocytes |

| α3β4 | 185.0 ± 15.2 | Competitive Antagonist | Xenopus laevis Oocytes |

| Muscle-type (α1β1γδ) | >1000 | Weak Antagonism | Xenopus laevis Oocytes |

Table 1: In vitro Antagonistic Activity of Darlingine on Recombinant Human Nicotinic Acetylcholine Receptor Subtypes.

Structure Activity Relationship Sar Studies

Rational Design of Darlingine Analogues for Enhanced Activity and Selectivity

The process of rational drug design involves modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. This process is contingent on a foundational understanding of the lead compound's SAR. Given the absence of SAR studies on darlingine, there is no scientific basis from which to rationally design analogues. Searches for the synthesis of darlingine analogues have not yielded any results, indicating that this area of medicinal chemistry has yet to be explored.

Comparative Analysis with Related Tropane (B1204802) Alkaloids (e.g., Ferruginine, Bellendine, Isobellendine (B3038064), Toxiferine (B1239995) I)

Tropane alkaloids are known for their wide range of pharmacological effects. nih.govnih.gov For instance, toxiferine I is a potent neuromuscular blocker that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor. wikipedia.orgnih.gov However, a direct comparative analysis of the biological activity of darlingine with related tropane alkaloids such as ferruginine, bellendine, isobellendine, and toxiferine I is not possible due to the lack of biological data for darlingine. While these compounds share a core bicyclic structure, the specific substitutions and stereochemistry dramatically influence their biological profiles. mdpi.comwikipedia.org Without any biological characterization of darlingine, any comparison would be purely speculative.

Analytical Methodologies for Research and Discovery

Extraction and Isolation Techniques from Natural Sources

Darlingine is a natural product primarily isolated from plants of the genus Darlingia, notably Darlingia darlingiana (Brown Silky Oak) and Darlingia ferruginea. Its presence has also been reported in Rivea hypocateriformis and Triunia montana wikipedia.orgwikipedia.orguni.lu. The initial steps in natural product research involve the effective extraction and subsequent isolation of the target compound from its complex biological matrix.

Typical extraction procedures for Darlingine from plant materials involve the use of organic solvents, which selectively dissolve the alkaloid based on its polarity. Common solvents employed include chloroform, dichloromethane, and ethyl acetate (B1210297) wikipedia.org. These classical solvent extraction methods, such as maceration or percolation, aim to maximize the yield of the desired compounds from the plant matrix nih.gov.

Following extraction, the crude extract contains a multitude of compounds, necessitating isolation and purification. This is commonly achieved through various chromatographic techniques and crystallization wikipedia.org. The choice of isolation method often depends on the purity level of the extract and the intended application of the isolated natural product .

Spectroscopic Characterization (e.g., NMR, MS, IR) in Research

Spectroscopic methods are indispensable for the structural elucidation and confirmation of natural products like Darlingine. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical structure and relative configuration of Darlingine. Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used. ¹H NMR provides insights into the arrangement of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between protons and carbons, aiding in the assignment of complex structures and the elucidation of stereochemical features uni.lunih.govmetabolomicsworkbench.orgnih.gov. For instance, ROESY correlations have been instrumental in establishing the relative configuration of stereogenic centers in Darlingine derivatives like 2,3-dihydrodarlingine uni.lu.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of Darlingine, as well as its fragmentation pattern, which can be used to infer structural details. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula, confirming the presence of the compound, and identifying its derivatives uni.lunih.govnih.gov. The characterization process in MS involves converting the analyzed compound into gaseous ions, which are then characterized by their mass-to-charge ratios (m/z) and relative abundance nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in Darlingine. By analyzing the absorption of infrared radiation by molecular vibrations, researchers can confirm the presence of specific bonds, such as C=O (carbonyl), O-H (hydroxyl), and C-N (amine), which are integral to the tropane (B1204802) alkaloid structure of Darlingine wikipedia.orgnih.govmetabolomicsworkbench.orgnih.gov.

Elemental Analysis: Elemental analysis is employed to determine the precise percentages of carbon, hydrogen, and nitrogen in Darlingine, which can be compared with theoretical values derived from its proposed molecular formula. This serves as a vital validation step for the purity and identity of the isolated compound wikipedia.org.

Chromatographic Techniques for Purity Assessment and Quantification in Research (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both purifying Darlingine from complex mixtures and assessing its purity and quantity in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted analytical technique for the separation, identification, and quantification of components in liquid samples. It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, which often describes natural products like alkaloids. HPLC separates compounds based on their differential interactions with a liquid mobile phase and a solid stationary phase packed inside a column. Various detectors, including UV-Vis and mass spectrometry (LC-MS), can be coupled with HPLC to provide sensitive detection and identification of Darlingine wikipedia.orgresearchgate.netnih.govnih.gov. For research purposes, a purity of >95% is often recommended for biological assays wikipedia.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly efficient technique for separating and analyzing volatile and semi-volatile compounds. While Darlingine is a relatively complex alkaloid, GC-MS can be employed for the analysis of its more volatile derivatives or for specific purity assessments if the compound can be suitably derivatized to enhance its volatility and thermal stability. In GC-MS, a vaporized sample is carried through a heated column by an inert gas, and separated components are then detected and identified by a mass spectrometer. This coupling allows for both qualitative and quantitative analysis, and identification through comparison with spectral databases wikipedia.orgresearchgate.netnih.govnih.gov.

The table below summarizes the key chromatographic techniques and their applications in Darlingine research.

| Chromatographic Technique | Primary Application | Key Considerations for Darlingine |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of non-volatile/polar compounds | Ideal for Darlingine due to its alkaloid nature and potential thermal instability; coupled with UV-Vis or MS detectors. wikipedia.orgresearchgate.netnih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile/semi-volatile compounds | Applicable for volatile derivatives or if Darlingine can be made thermally stable; coupled with MS for identification. wikipedia.orgresearchgate.netnih.govnih.gov |

Advanced Dereplication Strategies in Natural Product Discovery

Dereplication is a critical strategy in natural product discovery aimed at rapidly identifying known compounds, thereby preventing their costly and time-consuming re-isolation and full structural elucidation uni.lu. This approach significantly streamlines the discovery process, allowing researchers to focus on truly novel chemical entities.

Modern dereplication strategies for natural products like Darlingine heavily rely on the rapid analysis of spectroscopic data, particularly from NMR and Mass Spectrometry, combined with comprehensive database searches uni.lu. By inferring structural features from initial spectroscopic analyses (e.g., molecular weight from MS, key functional groups from IR, and partial structural motifs from NMR), researchers can query large natural product databases such as PubChem to find matching or closely related known compounds uni.lu.

For example, the discovery process of Darlingine and its derivative, 10-hydroxydarlingine, from the stems of Triunia montana, utilized ¹D and ²D NMR spectroscopy and high-resolution mass spectrometry for structural elucidation and dereplication uni.lu. Platforms like DEREP-NP, which contain structural fragments of numerous natural products, facilitate rapid identification by matching spectroscopic data with known structures uni.lu. This methodology can be applied to both purified natural products and fractions containing a small number of compounds, accelerating the identification of "hits" that share structural features with unknown compounds uni.lu.

Future Directions and Research Perspectives

Exploration of Undiscovered Biological Activities and Target Identification

Currently, the biological activities of Darlingine have not been extensively studied. Preliminary suggestions indicate it may share properties with other tropane (B1204802) alkaloids, potentially influencing muscle contraction and stimulation. Future research should prioritize comprehensive screening to uncover its full spectrum of biological activities. This would involve a battery of in vitro and in vivo assays to test for effects such as antimicrobial, anti-inflammatory, and cytotoxic activities.

Identifying the specific molecular targets of Darlingine is a critical subsequent step. Modern chemical biology techniques, such as photo-affinity labeling and drug affinity responsive target stability (DARTS), could be employed to pinpoint the proteins or other biomolecules with which Darlingine directly interacts. nih.govutah.edu Understanding these targets is fundamental to elucidating its mechanism of action and assessing its therapeutic relevance.

Development of Novel Synthetic Routes for Complex Analogues

To fully explore the structure-activity relationship (SAR) of Darlingine, the development of efficient and versatile synthetic routes is essential. While the natural source provides the parent compound, chemical synthesis would enable the creation of a library of analogues with systematic modifications to the Darlingine scaffold. These synthetic strategies could involve multi-step total synthesis or semi-synthetic approaches starting from the natural product. beilstein-journals.orgmdpi.com The ability to generate complex analogues will be crucial for optimizing biological activity and developing compounds with improved pharmacological properties.

Computational Approaches in SAR and Molecular Docking Studies (e.g., QSAR)

Computational chemistry offers powerful tools to guide and accelerate drug discovery efforts centered on Darlingine. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate specific structural features of Darlingine analogues with their biological activities. nih.gov

Furthermore, molecular docking simulations can provide insights into how Darlingine and its derivatives might bind to potential biological targets. mdpi.com By modeling the interactions at an atomic level, researchers can predict binding affinities and modes of action, thereby prioritizing the synthesis of the most promising analogues. These computational approaches, when used in conjunction with experimental data, can significantly streamline the process of identifying lead compounds. mdpi.comuniud.it

Potential as Research Probes and Lead Compounds for Preclinical Investigation

With a unique chemical structure, Darlingine and its derivatives hold promise as research probes to investigate biological pathways. nih.gov Once a specific biological activity and target are identified, labeled versions of Darlingine (e.g., with fluorescent tags or biotin) can be synthesized to visualize and study cellular processes. youtube.commdpi.com

Moreover, if initial screenings reveal significant biological activity, Darlingine could serve as a lead compound for preclinical investigation. This would involve a rigorous evaluation of its efficacy and pharmacokinetic properties in animal models of disease. The journey from a natural product to a clinical candidate is long, but Darlingine possesses the structural novelty that often characterizes successful therapeutic agents. mdpi.com

Integration of Omics Technologies in Biosynthesis and Mechanism Elucidation

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of Darlingine's role in its natural source and its effects on biological systems. nih.govmdpi.com By studying the genome of Darlingia ferruginea, researchers could identify the biosynthetic gene cluster responsible for producing Darlingine. nih.govresearchgate.netchemrxiv.org This knowledge would not only shed light on its natural production but could also enable biosynthetic engineering to produce novel analogues.

Furthermore, treating cells or organisms with Darlingine and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles can offer a comprehensive view of its mechanism of action and identify potential off-target effects. nih.gov This integrated approach is becoming increasingly vital in modern drug discovery and development.

Data Table of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov |

| IUPAC Name | 4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | nih.gov |

| CAS Number | 58471-10-6 | nih.gov |

Q & A

Q. What experimental design principles should guide the synthesis and characterization of Darlingine?

To ensure reproducibility, experimental protocols must detail reaction conditions (e.g., solvent purity, temperature gradients), stoichiometric ratios, and purification methods. Follow guidelines for reporting synthetic procedures: include at least elemental analysis, NMR/IR spectra, and chromatographic data for new compounds . For known compounds, cite prior characterization methods to validate identity .

Q. How can researchers validate the purity and identity of Darlingine in initial studies?

Use orthogonal analytical techniques:

- Chromatography: HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- Spectroscopy: Compare NMR/IR data with literature or computational predictions.

- Elemental analysis: Match experimental and theoretical C/H/N ratios .

Document deviations >2% and troubleshoot contamination sources (e.g., solvent residues) .

Q. What are common pitfalls in interpreting Darlingine’s spectroscopic data, and how can they be mitigated?

- Artifact signals: Solvent peaks or impurities in NMR; use deuterated solvents and report suppression methods.

- Overlapping peaks: Apply 2D NMR (e.g., COSY, HSQC) for structural elucidation.

- Baseline noise in IR: Purge samples with dry air to minimize moisture interference .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for Darlingine’s reactivity?

- Comparative analysis: Replicate calculations using multiple software (e.g., Gaussian, ORCA) with varied basis sets.

- Experimental validation: Design kinetic studies (e.g., reaction progress monitoring via in-situ FTIR) to test computational assumptions.

- Error analysis: Quantify uncertainties in DFT methods (e.g., solvent model limitations) and correlate with empirical deviations .

Q. What methodologies optimize Darlingine’s yield and selectivity in multi-step syntheses?

- DoE (Design of Experiments): Use factorial designs to test variables (catalyst loading, temperature).

- In-line analytics: Implement PAT (Process Analytical Technology) for real-time reaction monitoring.

- Scale-up protocols: Address mass/heat transfer limitations via computational fluid dynamics (CFD) simulations .

Q. How can researchers systematically analyze contradictory bioactivity data for Darlingine across studies?

- Meta-analysis framework: Aggregate data from public repositories (e.g., ChEMBL), applying inclusion/exclusion criteria (e.g., assay type, cell line).

- Sensitivity testing: Replicate key assays under standardized conditions (e.g., ATP levels, incubation time).

- Statistical modeling: Use mixed-effects models to account for inter-lab variability .

Q. What strategies validate Darlingine’s mechanism of action in complex biological systems?

- Multi-omics integration: Pair transcriptomics/proteomics data with phenotypic screening.

- Chemical probes: Develop photoaffinity labels or clickable analogs for target identification.

- Negative controls: Include isomerically distinct analogs to rule out off-target effects .

Methodological Guidance for Data Integrity

Q. How should researchers document experimental protocols to ensure reproducibility?

Q. What are best practices for curating and sharing Darlingine-related data in public repositories?

- FAIR principles: Ensure data are Findable (DOIs), Accessible (open licenses), Interoperable (standardized formats like .SDF), and Reusable (detailed README files).

- Deposition platforms: Use domain-specific databases (e.g., PubChem for compound data, PRIDE for proteomics) .

Addressing Ethical and Technical Challenges

Q. How can researchers ethically address discrepancies between their findings and prior studies on Darlingine?

Q. What computational tools are critical for predicting Darlingine’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.